molecular formula C11H15NO B2865806 (2-(4-Methoxyphenyl)cyclopropyl)methanamine CAS No. 1225705-84-9

(2-(4-Methoxyphenyl)cyclopropyl)methanamine

Cat. No.: B2865806
CAS No.: 1225705-84-9
M. Wt: 177.247
InChI Key: IDPKUTZLBDYTRY-UHFFFAOYSA-N
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Description

(2-(4-Methoxyphenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.25 g/mol It features a cyclopropyl group attached to a methanamine moiety, with a methoxyphenyl substituent on the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Methoxyphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method includes the reaction of 4-methoxyphenylacetonitrile with a cyclopropyl Grignard reagent, followed by reduction of the nitrile group to the corresponding amine . The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Methoxyphenyl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(2-(4-Methoxyphenyl)cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of cyclopropyl-containing compounds.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(4-Methoxyphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to certain targets, while the cyclopropyl group can influence the compound’s overall stability and reactivity . Detailed studies on its mechanism of action are still limited, and further research is needed to fully elucidate the pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(4-Methoxyphenyl)cyclopropyl)methanamine is unique due to the presence of both the cyclopropyl and methoxyphenyl groups, which confer distinct chemical and biological properties. The cyclopropyl group adds strain and rigidity to the molecule, potentially enhancing its binding interactions and stability. The methoxyphenyl group can participate in various electronic interactions, influencing the compound’s reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

[2-(4-methoxyphenyl)cyclopropyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-10-4-2-8(3-5-10)11-6-9(11)7-12/h2-5,9,11H,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPKUTZLBDYTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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